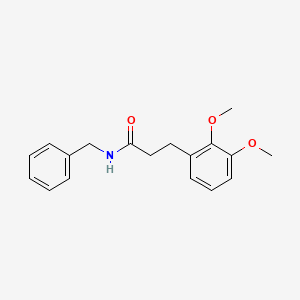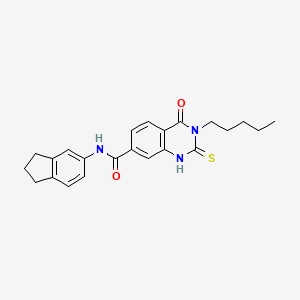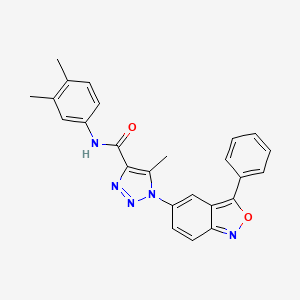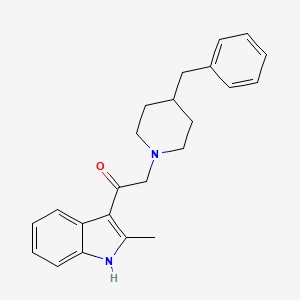
N-benzyl-3-(2,3-dimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(2,3-dimethoxyphenyl)propanamide is an organic compound with the molecular formula C18H21NO3 and a molecular weight of 299.36 g/mol . This compound is characterized by the presence of a benzyl group attached to a 3-(2,3-dimethoxyphenyl)propanamide moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2,3-dimethoxyphenyl)propanamide typically involves the reaction of 2,3-dimethoxybenzaldehyde with benzylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as chloroform, dichloromethane, or ethyl acetate, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2,3-dimethoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-3-(2,3-dimethoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects in treating pain and epilepsy.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-benzyl-3-(2,3-dimethoxyphenyl)propanamide involves its interaction with molecular targets such as neuronal sodium channels, L-type calcium channels, and NMDA receptors . These interactions contribute to its analgesic and anticonvulsant effects by modulating neuronal excitability and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-(3’,4’-dimethoxyphenyl)propanamide: Similar structure but with different methoxy group positions.
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Structurally related and studied for anticonvulsant activity.
Uniqueness
N-benzyl-3-(2,3-dimethoxyphenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows for targeted interactions with specific molecular pathways, making it a valuable compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-benzyl-3-(2,3-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C18H21NO3/c1-21-16-10-6-9-15(18(16)22-2)11-12-17(20)19-13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3,(H,19,20) |
InChI Key |
IISZDPDJIXRRSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11460662.png)

![N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(furan-2-ylmethyl)isovalinamide](/img/structure/B11460670.png)

![(3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B11460691.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11460694.png)
![4-(3-chlorophenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11460695.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11460700.png)
![3-(2-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11460705.png)

![6-[4-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridin-2-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11460731.png)
![2-[6-(4-Methoxyphenyl)-2,5-dioxo-2H,3H,5H,6H,7H-imidazo[1,5-B][1,2,4]triazol-3-YL]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B11460736.png)
![[3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B11460738.png)
![3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11460756.png)
